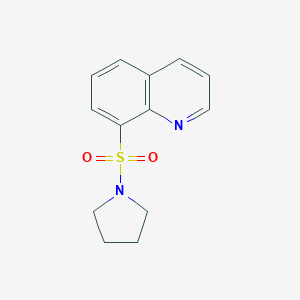
8-(1-Pyrrolidinylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1-Pyrrolidinylsulfonyl)quinoline, also known as PSQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. PSQ is a quinoline derivative that contains a pyrrolidine ring, which gives it unique properties that make it useful in a variety of research applications. In
Wirkmechanismus
The mechanism of action of 8-(1-Pyrrolidinylsulfonyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 8-(1-Pyrrolidinylsulfonyl)quinoline has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and repair. 8-(1-Pyrrolidinylsulfonyl)quinoline has also been shown to inhibit the activity of protein kinase C, which is involved in cellular signaling pathways.
Biochemical and Physiological Effects
8-(1-Pyrrolidinylsulfonyl)quinoline has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and viruses, including Staphylococcus aureus and herpes simplex virus. 8-(1-Pyrrolidinylsulfonyl)quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 8-(1-Pyrrolidinylsulfonyl)quinoline has been shown to have anti-inflammatory properties and to inhibit the formation of blood clots.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-(1-Pyrrolidinylsulfonyl)quinoline in lab experiments is its versatility. It can be used in a variety of research applications, including as an antimicrobial agent, a fluorescent probe, and an inhibitor of enzymes and signaling pathways. 8-(1-Pyrrolidinylsulfonyl)quinoline is also relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using 8-(1-Pyrrolidinylsulfonyl)quinoline in lab experiments. One of the main limitations is its potential toxicity. 8-(1-Pyrrolidinylsulfonyl)quinoline has been shown to be toxic to some cells at high concentrations, which can limit its use in certain applications. In addition, 8-(1-Pyrrolidinylsulfonyl)quinoline has not been extensively studied in vivo, so its potential effects on living organisms are not fully understood.
Zukünftige Richtungen
There are many potential future directions for research on 8-(1-Pyrrolidinylsulfonyl)quinoline. One area of interest is its potential as an anticancer agent. 8-(1-Pyrrolidinylsulfonyl)quinoline has been shown to induce apoptosis in cancer cells, and further research could explore its potential as a cancer treatment. In addition, 8-(1-Pyrrolidinylsulfonyl)quinoline could be further studied as a fluorescent probe for imaging cellular processes. Finally, more research is needed to fully understand the mechanism of action of 8-(1-Pyrrolidinylsulfonyl)quinoline and its potential effects on living organisms.
Conclusion
In conclusion, 8-(1-Pyrrolidinylsulfonyl)quinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. 8-(1-Pyrrolidinylsulfonyl)quinoline has a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Its versatility and ease of synthesis make it a cost-effective option for researchers. However, its potential toxicity and lack of in vivo studies are limitations to its use. Future research could explore its potential as an anticancer agent, a fluorescent probe, and its mechanism of action.
Synthesemethoden
The synthesis of 8-(1-Pyrrolidinylsulfonyl)quinoline involves the reaction of 8-hydroxyquinoline with pyrrolidine and sulfur dioxide in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to obtain a pure sample of 8-(1-Pyrrolidinylsulfonyl)quinoline. The synthesis of 8-(1-Pyrrolidinylsulfonyl)quinoline is a relatively straightforward process that can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
8-(1-Pyrrolidinylsulfonyl)quinoline has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. 8-(1-Pyrrolidinylsulfonyl)quinoline has also been studied for its potential as a fluorescent probe for imaging cellular processes.
Eigenschaften
Molekularformel |
C13H14N2O2S |
|---|---|
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
8-pyrrolidin-1-ylsulfonylquinoline |
InChI |
InChI=1S/C13H14N2O2S/c16-18(17,15-9-1-2-10-15)12-7-3-5-11-6-4-8-14-13(11)12/h3-8H,1-2,9-10H2 |
InChI-Schlüssel |
HKSZNMMXSFYNMO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229787.png)
![4-{[(2,4-Dimethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229788.png)
![4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B229792.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B229793.png)
![N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine](/img/structure/B229795.png)
![N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229797.png)

![N-[(4-bromo-1-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229799.png)
![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229803.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229806.png)
![4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229807.png)

![2-{[(4-Methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229811.png)
![4-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid](/img/structure/B229813.png)